5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide
Description
Historical Evolution of Benzoxazepine Chemistry
The development of benzoxazepines traces its roots to mid-20th-century heterocyclic chemistry innovations. While benzodiazepines like chlordiazepoxide (discovered in 1955) dominated early central nervous system drug research, benzoxazepines emerged as structurally distinct analogs featuring oxygen and nitrogen atoms within a seven-membered ring. The first synthetic routes to benzoxazepines focused on cyclization reactions between ortho-aminophenols and carbonyl compounds, yielding fused tricyclic systems with potential bioactivity. By the 1980s, advances in regioselective functionalization enabled the systematic exploration of benzoxazepine derivatives, particularly those incorporating electron-withdrawing substituents to modulate electronic properties. The discovery that benzoxazepines could interact with G-protein-coupled receptors and enzyme active sites (e.g., kinase inhibitors) catalyzed their adoption in oncology and neurology-focused medicinal chemistry.
Emergence of Sulfonamide-Functionalized Tetrahydrobenzo[b]oxazepines
Sulfonamide integration into benzoxazepine scaffolds represents a strategic fusion of two pharmacologically privileged motifs. Early work demonstrated that sulfonamide groups enhance target binding through hydrogen bonding with protease active sites and kinase ATP pockets. The tetrahydrobenzo[b]oxazepine core, with its constrained conformation, provided an optimal platform for sulfonamide attachment at the 7- or 8-positions, enabling three-dimensional complementarity with biological targets. For instance, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide exhibited submicromolar inhibition of mTOR kinase due to optimal positioning of the sulfonamide’s sulfonyl oxygen within the ATP-binding cleft. This synergy between heterocyclic rigidity and sulfonamide versatility underpins the design rationale for 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methoxybenzenesulfonamide, where the methoxy group ortho to the sulfonamide may further modulate electronic and steric interactions.
Current Research Landscape and Significance
Contemporary studies emphasize structure-activity relationship (SAR) optimization and sustainable synthesis. Recent reviews highlight benzoxazepines’ anticancer potential, with mechanisms ranging from tubulin polymerization inhibition to kinase modulation. For example, benzoxazepine-containing kinase inhibitors demonstrate picomolar affinity for PI3K/mTOR pathways, with sulfonamide substituents contributing to improved pharmacokinetic profiles. Parallel advancements in green chemistry include enzymatic cascade syntheses of tricyclic benzoxazepines, achieving 58–84% yields through tyrosinase-mediated ortho-hydroxylation and lipase-catalyzed cyclization. These innovations address traditional challenges in benzoxazepine synthesis, such as poor regioselectivity and hazardous reagents, while expanding accessible chemical space for sulfonamide derivatives.
Research Objectives and Theoretical Framework
This article’s objectives are threefold:
- Structural Analysis : Decipher the conformational implications of the 5-isobutyl and 3,3-dimethyl substitutions on the tetrahydrobenzo[b]oxazepine core’s boat-like geometry, leveraging X-ray crystallographic data from analogous compounds.
- Synthetic Methodology : Evaluate scalable routes for introducing the 2-methoxybenzenesulfonamide moiety, comparing Ullmann coupling versus Buchwald-Hartwig amination in terms of yield and functional group tolerance.
- Biological Relevance : Correlate substituent effects (e.g., ethyl vs. methyl at position 5) with reported bioactivities in related sulfonamide-benzoxazepine hybrids, focusing on antimicrobial and anticancer endpoints.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-17-8-11-20(30-6)22(12-17)32(28,29)25-18-9-10-19-21(13-18)31-15-24(4,5)23(27)26(19)14-16(2)3/h8-13,16,25H,7,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHATQRMZHMLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 436.6 g/mol. The structural complexity includes both oxazepine and benzenesulfonamide moieties, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 921993-18-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Sulfonamides are known for their antibacterial properties, often functioning as inhibitors of bacterial folate synthesis. The oxazepine ring may also contribute to neuroactive effects, potentially influencing neurotransmitter systems.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. Studies suggest that the compound may inhibit the growth of certain bacterial strains by interfering with folate metabolism.
- Anti-inflammatory Effects : Some sulfonamide derivatives have shown potential in reducing inflammation in various experimental models. This could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on related compounds:
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazepine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Research conducted by Smith et al. (2023) found that certain sulfonamide derivatives reduced inflammatory markers in animal models of arthritis .
- Cytotoxic Activity : In vitro studies reported in Cancer Research highlighted the cytotoxic effects of structurally similar compounds on human cancer cell lines, leading to further exploration of these compounds as potential chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include sulfonamides with variations in alkyl chains, aromatic substituents, or oxazepine ring modifications. Key comparisons are outlined below:
- Alkyl Chain Variations: Replacement of the ethyl group with shorter (methyl) or longer (propyl) chains could alter lipophilicity and membrane permeability.
- Aromatic Substituents: The 2-methoxy group may improve aqueous solubility compared to non-polar substituents (e.g., chloro or methyl), as seen in other sulfonamides ().
Physicochemical and Spectroscopic Comparisons
NMR data () reveal that substituent-induced chemical shift changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) can localize structural modifications. For example:
- Methoxy vs. Hydroxy Groups : A hydroxy substituent would downfield-shift aromatic protons due to hydrogen bonding, whereas the methoxy group in the target compound stabilizes electron density, producing distinct NMR profiles.
- Isobutyl vs. tert-Butyl : The branched isobutyl group may cause upfield shifts in adjacent protons due to shielding effects, differing from tert-butyl’s extreme steric demand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
